3-氟-5-溴酪氨酸

描述

Synthesis Analysis

The synthesis of halogen-rich compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves halogen dance reactions, which could be analogous to potential synthetic routes for "3-Fluoro-5-bromotyrosine". Additionally, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation followed by reaction with trimethylborate suggests a possible synthetic pathway for bromo- and fluoro-substituted aromatic compounds.Molecular Structure Analysis

While the molecular structure of “3-Fluoro-5-bromotyrosine” is not directly analyzed in the papers, the structural analysis of similar halogenated compounds, such as 4’-thio-5-fluorouridine, using X-ray crystallography, provides a method for understanding how halogen substitution can affect molecular conformation.Chemical Reactions Analysis

The papers describe various chemical reactions involving halogenated compounds. For instance, the Suzuki reaction is used to create disubstituted fluoropyridines, which could be a reaction type applicable to “3-Fluoro-5-bromotyrosine” for further functionalization.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-5-bromotyrosine” can be inferred from the properties of similar compounds discussed in the papers. For example, the introduction of fluorine atoms in nucleoside analogs can significantly affect their biological activity.科学研究应用

Biomedical Research: Fluorescent Probes

3-Fluoro-5-bromotyrosine: is utilized in the design of fluorescent probes for biomedical applications. These probes are essential for visualizing cellular processes and diagnosing diseases . The compound’s unique structure allows for the development of probes with high sensitivity and specificity, making it invaluable in medical diagnostics and research.

Environmental Monitoring: Biosensors

In environmental monitoring, 3-Fluoro-5-bromotyrosine plays a role in the development of biosensors. These sensors detect contaminants and provide real-time data, crucial for environmental protection efforts . The compound’s stability and reactivity make it suitable for sensing applications in various environmental matrices.

Food Safety: Nanomaterials

The compound is used in creating nanomaterials for rapid detection methods in food safety. These methods are designed to detect contaminants like toxins and pathogens, ensuring the safety of food supplies . 3-Fluoro-5-bromotyrosine contributes to the development of more sensitive and accurate food safety testing technologies.

Pharmaceuticals: Drug Development

In pharmaceuticals, 3-Fluoro-5-bromotyrosine is involved in the synthesis of fluorinated compounds that enhance drug properties such as metabolic stability and membrane permeability . This leads to the creation of more effective medications with improved pharmacokinetics.

Agricultural Products: Agrochemicals

The compound is significant in synthesizing new agrochemicals. Its incorporation into molecules can result in products with enhanced physical, biological, and environmental properties, beneficial for modern agriculture .

Chemical Synthesis: Enzymatic Methods

3-Fluoro-5-bromotyrosine: is pivotal in enzymatic synthesis methods for creating fluorinated compounds. These methods are environmentally friendly alternatives to traditional chemical synthesis, offering selective fluorination under mild conditions .

Material Science: Fluoropolymers

In material science, 3-Fluoro-5-bromotyrosine contributes to the production of fluoropolymers. These materials possess unique properties like increased service temperatures and reduced flammability, which are critical for various industrial applications .

Analytical Chemistry: Fluorescence Techniques

Lastly, in analytical chemistry, 3-Fluoro-5-bromotyrosine is used in fluorescence techniques for nondestructive analysis. It aids in the development of methods for detecting microorganisms and diagnosing skin diseases, among other applications .

安全和危害

未来方向

Based on the analysis of novel synthetic approaches to fluorinated pyrazoles, it is suggested that the development of novel drugs that would synergistically work with “3-Fluoro-5-bromotyrosine” to potentiate its antitumor effects and improve the patient’s overall survival could be a future direction .

属性

IUPAC Name |

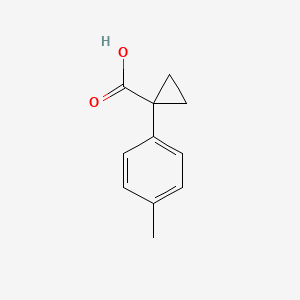

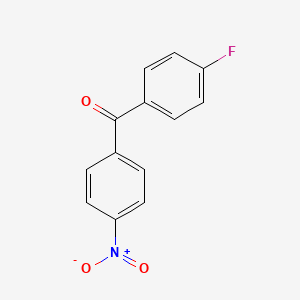

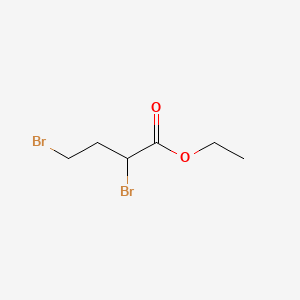

2-amino-3-(3-bromo-5-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZDIGZRRMKJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958096 | |

| Record name | 3-Bromo-5-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-bromotyrosine | |

CAS RN |

369-95-9 | |

| Record name | Tyrosine, 5-bromo-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Bromo-4-methylpentanoyl)amino]acetic acid](/img/structure/B1329712.png)

![1H-Benz[g]indole](/img/structure/B1329717.png)